4-Fluorophenyl Carbamic Acid Molindone Ester
Description
4-Fluorophenyl Carbamic Acid Molindone Ester is a carbamate derivative featuring a 4-fluorophenyl group linked to a molindone (a tetrahydroisoquinoline derivative) via a carbamic acid ester bond. Carbamates are widely utilized in medicinal chemistry due to their stability and ability to act as prodrugs or enzyme inhibitors. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, making this compound a candidate for central nervous system (CNS) targeting, similar to molindone’s antipsychotic applications .
Properties
Molecular Formula |
C23H27FN2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4-fluorophenyl) 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |
InChI |
InChI=1S/C23H27FN2O4/c1-3-19-15(2)26(23(28)30-18-7-5-17(24)6-8-18)20-9-4-16(22(27)21(19)20)14-25-10-12-29-13-11-25/h5-8,16H,3-4,9-14H2,1-2H3 |
InChI Key |
FXBLFTNHOQAOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=C1C(=O)C(CC2)CN3CCOCC3)C(=O)OC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield isorosmanol .
Industrial Production Methods: Industrial production of isorosmanol typically involves the extraction of rosemary leaves followed by purification processes. The leaves are subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques to isolate isorosmanol .
Types of Reactions:
Oxidation: Isorosmanol undergoes oxidation reactions to form various derivatives, including orthoquinones.
Reduction: It can be reduced to form less oxidized diterpenes.
Substitution: Isorosmanol can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Major Products:
Oxidation Products: Orthoquinones and other oxidized derivatives.
Reduction Products: Less oxidized diterpenes.
Scientific Research Applications
Isorosmanol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.
Industry: Utilized as a natural antioxidant in food preservation and cosmetics
Mechanism of Action
Isorosmanol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents lipid peroxidation, thereby protecting cells from oxidative stress. The compound also promotes the redistribution of filamentous actin and increases the expression of neurofilaments, contributing to its neurotrophic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Solubility data from the *Handbook of Aqueous Solubility Data .
Key Observations :
- Halogen Effects: The 4-fluorophenyl group in the target compound improves lipophilicity compared to non-fluorinated analogs.
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances chemical stability but reduces solubility due to increased hydrophobicity .
- Ester Group Influence : Ethyl and methyl esters () generally offer higher solubility than bulky tert-butyl esters (), which prioritize metabolic stability .
Solubility and Stability Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
